molecular formula C19H28O12 B15146290 Cuneataside C

Cuneataside C

Cat. No.: B15146290
M. Wt: 448.4 g/mol
InChI Key: LBHKVQMODMELAS-OTCFHACESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cuneataside C involves the extraction from natural sources, particularly the stem of Sargentodoxa cuneata. The extraction process typically includes the use of methanol as a solvent, followed by column chromatography for purification

Chemical Reactions Analysis

Types of Reactions

Cuneataside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of phenolic hydroxyl groups and glycosidic linkages in its structure .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield quinones, while reduction reactions can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of Cuneataside C involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating the activity of these targets, leading to various pharmacological outcomes. For example, its ability to upregulate nerve growth factor secretion is mediated through the activation of specific signaling pathways in neuronal cells .

Comparison with Similar Compounds

Cuneataside C is part of a group of phenolic glycosides isolated from Sargentodoxa cuneata. Similar compounds include:

  • Cuneataside A
  • Cuneataside B
  • Cuneataside D
  • Cuneataside E

These compounds share structural similarities but differ in their specific glycosidic linkages and phenolic substituents . This compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological properties.

Properties

Molecular Formula

C19H28O12

Molecular Weight

448.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O12/c20-7-19(27)8-30-18(16(19)26)29-6-12-13(23)14(24)15(25)17(31-12)28-4-3-9-1-2-10(21)11(22)5-9/h1-2,5,12-18,20-27H,3-4,6-8H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1

InChI Key

LBHKVQMODMELAS-OTCFHACESA-N

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)(CO)O

Origin of Product

United States

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